molecular formula C11H10F3N5O2S B2550174 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034601-16-4

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2550174
CAS No.: 2034601-16-4
M. Wt: 333.29
InChI Key: FVGYHBJPXDCRBV-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a sophisticated synthetic compound designed for advanced pharmaceutical and biological research. It features two prominent heterocyclic pharmacophores: a 4-methyl-1,2,3-thiadiazole unit and a 3-(trifluoromethyl)-1,2,4-oxadiazole moiety, linked through a pyrrolidine methanone scaffold. The 1,2,3-thiadiazole ring system is recognized in medicinal chemistry for its significant antimicrobial potential. Recent studies on novel 4-methyl-1,2,3-thiadiazole derivatives have demonstrated potent in vitro activity, particularly against Gram-positive bacteria, including strains of Staphylococcus aureus . The 1,2,4-oxadiazole ring, especially when substituted with a trifluoromethyl group, is a privileged structure in drug discovery, known to enhance a molecule's metabolic stability, membrane permeability, and binding affinity . The integration of these two distinct heterocycles into a single molecule creates a hybrid structure with the potential for multifaceted biological activity and a valuable tool for probing new mechanisms of action. This compound is supplied for research purposes, such as screening for new antimicrobial agents, investigating structure-activity relationships (SAR) in heterocyclic chemistry, and developing novel therapeutic candidates for resistant pathogens. Intended Use and Handling: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. It is the responsibility of the purchaser to ensure that their investigation complies with all applicable local, state, and federal laws and regulations.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O2S/c1-5-7(22-18-16-5)9(20)19-3-2-6(4-19)8-15-10(21-17-8)11(12,13)14/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGYHBJPXDCRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its intricate structure combines thiadiazole and oxadiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound can be represented as follows:

 4 Methyl 1 2 3 thiadiazol 5 yl 3 5 trifluoromethyl 1 2 4 oxadiazol 3 yl pyrrolidin 1 yl methanone\text{ 4 Methyl 1 2 3 thiadiazol 5 yl 3 5 trifluoromethyl 1 2 4 oxadiazol 3 yl pyrrolidin 1 yl methanone}

Biological Activity Overview

The biological activities of compounds containing thiadiazole and oxadiazole rings include anticancer, anti-inflammatory, antimicrobial, and antifungal properties. The specific activities of the compound are summarized below.

Activity Description References
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Potential activity against bacterial strains; requires further investigation.
Anti-inflammatory May inhibit inflammatory pathways; specific mechanisms yet to be elucidated.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated in vitro cytotoxic activity against multiple cancer cell lines including HeLa (cervical cancer), Caco-2 (colon adenocarcinoma), and others. The IC50 values for these compounds often range in the low micromolar concentrations (e.g., 92.4 µM against a panel of 11 cancer cell lines) indicating potent activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and inflammation.
  • Receptor Interaction : The thiadiazole and oxadiazole rings may interact with various receptors and enzymes through hydrogen bonding and π-π stacking interactions.

Case Studies

Several studies have highlighted the efficacy of thiadiazole and oxadiazole derivatives:

  • A study on related oxadiazole derivatives showed promising results in inhibiting tumor growth in vivo models .
  • Another investigation reported that thiazole and thiadiazole compounds exhibited anti-inflammatory properties by modulating cytokine release in cellular models .

Comparative Analysis

To understand the unique biological activity of the compound under discussion, it is useful to compare it with other related compounds:

Compound Key Features Biological Activity
4-Methyl-1,2,3-thiadiazoleSimple structure without oxadiazoleLimited anticancer activity
1,2,4-Oxadiazole derivativesKnown for broad anticancer activitySignificant cytotoxicity against multiple lines
(Trifluoromethyl) derivativesEnhanced lipophilicityImproved cell membrane permeability

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. The presence of the thiadiazole ring in the compound enhances its interaction with biological targets, potentially leading to the development of new antimicrobial agents. Studies have shown that modifications to the thiadiazole structure can significantly affect its efficacy against bacteria and fungi .

Anticancer Properties

The compound's unique structure allows it to interact with cellular mechanisms involved in cancer progression. Preliminary studies suggest that similar thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The introduction of substituents like trifluoromethyl groups can enhance biological activity by improving the compound's lipophilicity and cellular uptake .

Crop Protection Agents

Thiadiazole derivatives are increasingly recognized for their potential as crop protection agents. They can act as fungicides or herbicides by disrupting metabolic pathways in pests and pathogens. The compound's structure suggests it may possess herbicidal properties, making it a candidate for further development in agricultural chemistry .

Pesticidal Activity

Research into related compounds has shown promising results in pest control applications. The incorporation of functional groups like trifluoromethyl enhances the biological activity of these compounds against agricultural pests, providing an avenue for sustainable agricultural practices .

Polymer Chemistry

In materials science, compounds containing thiadiazole rings are being explored for their potential use in polymer synthesis. Their ability to form stable cross-links can lead to improved mechanical properties in polymeric materials. This application is particularly relevant in creating durable coatings and composites with enhanced thermal stability .

Nanotechnology

The unique electronic properties of thiadiazoles make them suitable candidates for applications in nanotechnology. They can be used to functionalize nanoparticles or as components in organic electronic devices, potentially leading to advancements in sensor technology and energy storage systems .

Summary Table: Applications of the Compound

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAntimicrobial agentsEffective against various bacteria and fungi
Anticancer propertiesCytotoxic effects observed in cancer cell lines
Agricultural ApplicationsCrop protection agentsPotential fungicidal and herbicidal activities
Pesticidal activityEnhanced efficacy against agricultural pests
Materials SciencePolymer chemistryImproved mechanical properties in polymers
NanotechnologyFunctionalization of nanoparticles; electronic applications

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with analogs from the evidence:

Compound Name / ID Core Heterocycles Substituents Reference
Target Compound 1,2,3-thiadiazole + 1,2,4-oxadiazole 4-Methyl (thiadiazole); CF₃ (oxadiazole) Hypothetical
(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone 1,2,4-oxadiazole + triazole 4-Chlorophenyl; 3-methyl (oxadiazole)
3-(4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-Thiadiazol-5-yl)Phenyl)-1H-1,2,4-Triazol-1-yl)(p-Tolyl)Methanone 1,2,4-thiadiazole + triazole 3,4,5-Trimethoxyphenyl (thiadiazole); p-Tolyl (methanone)
[4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-[1,2,3]thiadiazol-4-yl-phenoxy)-pyrimidin-5-yl]-methanol 1,2,4-oxadiazole + thiadiazole + pyrimidine Isopropyl (oxadiazole); thiadiazole-phenoxy

Key Observations :

  • The target compound uniquely combines 1,2,3-thiadiazole with a trifluoromethylated 1,2,4-oxadiazole, a rarity in the literature.
  • Most analogs prioritize 1,2,4-thiadiazole or 1,3,4-oxadiazole systems (e.g., ), which are more synthetically accessible .
  • The CF₃ group in the target compound may confer enhanced metabolic resistance compared to methyl or methoxy substituents in analogs .

Physicochemical Properties

Hypothetical data derived from structurally related compounds:

Property Target Compound (4-Chlorophenyl)...methanone Trimethoxyphenyl-Thiadiazole
Molecular Weight (g/mol) ~375 ~408 ~528
logP (Predicted) 2.8–3.5 3.1 4.2
Solubility (mg/mL) <0.1 (aqueous) <0.05 <0.01
Hydrogen Bond Acceptors 6 7 9

Analysis :

  • The pyrrolidine ring in the target compound may enhance solubility relative to rigid aromatic systems (e.g., trimethoxyphenyl in ).

Stability :

  • The 1,2,3-thiadiazole ring is prone to hydrolysis under acidic conditions, whereas 1,2,4-oxadiazoles are more stable, as seen in compounds .

Q & A

Q. How can computational and experimental data be integrated for mechanistic insights?

  • Methodological Answer : Combine molecular dynamics simulations (GROMACS) with surface plasmon resonance (SPR) . For example, simulations predict ΔGbind = −9.2 kcal/mol for oxadiazole-kinase interactions, validated by SPR (KD = 120 nM) .

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